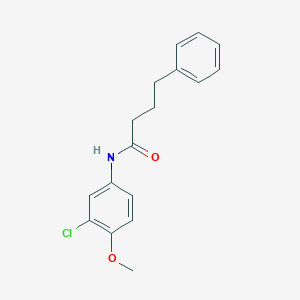![molecular formula C21H21Cl2N3O3 B297545 4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide](/img/structure/B297545.png)
4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide is a chemical compound used in scientific research applications. It is a synthetic compound that is used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The purpose of
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide has been shown to have biochemical and physiological effects on cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This allows for greater control over the purity and concentration of the compound. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide. One direction is to study the compound's mechanism of action in more detail to better understand how it inhibits the growth and proliferation of cancer cells. Another direction is to study the compound's effects on different types of cancer cells to determine if it has potential as a broad-spectrum anticancer agent. Additionally, future research could focus on developing analogs of the compound with improved potency and selectivity.
Synthesemethoden
The synthesis method of 4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide involves the reaction of 2,4-dichlorophenoxyacetic acid with ethyl chloroformate to form ethyl 2,4-dichlorophenoxyacetate. The ethyl 2,4-dichlorophenoxyacetate is then reacted with hydrazine hydrate to form 2,4-dichlorophenoxyacetic acid hydrazide. The 2,4-dichlorophenoxyacetic acid hydrazide is then reacted with 2-oxo-2-(3-phenyl-2-propenylidene)acetic acid to form 4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide is used in scientific research applications to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It is commonly used in cancer research to study the effects of the compound on cancer cells and tumors.
Eigenschaften
Molekularformel |
C21H21Cl2N3O3 |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]butanamide |
InChI |
InChI=1S/C21H21Cl2N3O3/c22-17-10-11-19(18(23)14-17)29-13-5-9-20(27)24-15-21(28)26-25-12-4-8-16-6-2-1-3-7-16/h1-4,6-8,10-12,14H,5,9,13,15H2,(H,24,27)(H,26,28)/b8-4+,25-12+ |
InChI-Schlüssel |
DGTAYEXPCHZZQK-ODMLQEESSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)

![7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297478.png)
![N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297482.png)
![2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297483.png)
![N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297484.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-iodo-5-methoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide](/img/structure/B297487.png)